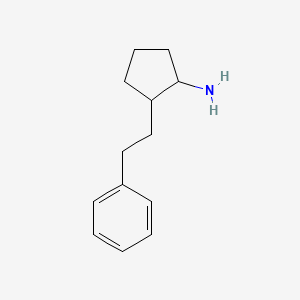

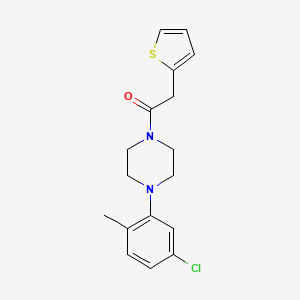

![molecular formula C12H11N3O5S2 B2708753 N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-51-2](/img/structure/B2708753.png)

N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole derivatives are a class of compounds that have a benzene ring fused with a thiazole ring . They are known for their diverse biological activities and are used in the development of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves C-C coupling methodology in the presence of Pd (0) using various aryl boronic pinacol ester/acids . The specific synthesis process can vary depending on the desired derivative .

Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including Suzuki cross-coupling . The specific reactions can vary depending on the derivative and the conditions .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties can vary depending on the derivative.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity

One significant application of compounds related to N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is in the synthesis of antiviral agents. Srivastava et al. (1977) describe the synthesis of glycosylthiocarboxamides, which serve as precursors for thiazole nucleosides. These nucleosides were tested for antiviral activity against herpes virus, parainfluenza virus, and rhinovirus, and were also evaluated as potential inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).

Antibiotic Synthesis

The synthesis of antibiotics is another area of application. Hughes et al. (2005) achieved the total synthesis of amythiamicin D, a thiopeptide antibiotic. This synthesis utilized a biosynthesis-inspired hetero-Diels-Alder route to the pyridine core of the antibiotic, demonstrating the use of thiazole derivatives in antibiotic development (Hughes et al., 2005).

Synthesis of Dibenzo Derivatives

Shlenev et al. (2016) studied the synthesis of heterocyclic compounds in the dibenzo series, containing both carboxamide and sulfonamide groups, indicating the diverse biological activity of such compounds. This highlights the potential of this compound derivatives in developing new medicinal agents (Shlenev et al., 2016).

Environmental Applications

In the environmental sector, Zargoosh et al. (2015) synthesized a novel magnetic nanoadsorbent for the removal of heavy metals from industrial wastes. The study showcases the application of thiazole derivatives in environmental remediation (Zargoosh et al., 2015).

Therapeutic Importance

Chhabria et al. (2016) reviewed the therapeutic importance of thiazole and its derivatives, highlighting its presence in many medicinally important compounds, including antibiotics and anticancer agents. This underscores the broad scope of thiazole derivatives in therapeutic applications (Chhabria et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5S2/c13-22(17,18)7-1-2-8-10(5-7)21-12(14-8)15-11(16)9-6-19-3-4-20-9/h1-2,5-6H,3-4H2,(H2,13,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQUMPZSJWOQMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

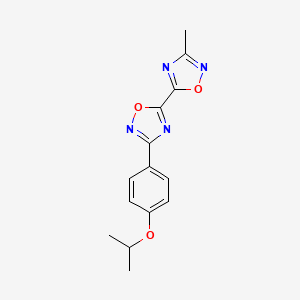

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2708675.png)

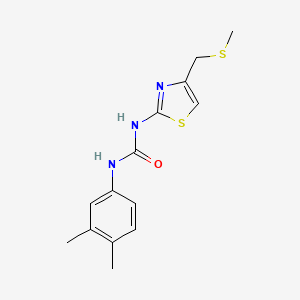

![N'-[(Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2708680.png)

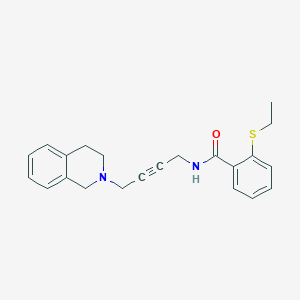

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2708681.png)

![4-[1-[(3-Cyclopropyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2708685.png)

![N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2708687.png)

![(1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2708691.png)

![2-[(2-Hydroxy-2-methylpropyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2708693.png)